3-Nitropyrazolo[1,5-a]pyrimidine
Overview
Description
3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and drug design. The nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine core imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine nucleus have been used in medicinal chemistry and drug design . For instance, they have been used in the synthesis of anxiolytic and hypnotic drugs .
Mode of Action
The synthesis of this compound involves a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .
Biochemical Pathways
The compound is synthesized through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles .
Pharmacokinetics
The compound is synthesized in good to excellent yields through a microwave-assisted process .
Result of Action
The compound has been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .
Action Environment
The synthesis of this compound is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Biochemical Analysis
Biochemical Properties
3-Nitropyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinase enzymes, where this compound acts as an inhibitor. This inhibition can modulate signaling pathways that are critical for cell proliferation and survival . Additionally, this compound has been shown to bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle control and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of genes involved in critical cellular processes, such as cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s impact on metabolic pathways and the accumulation of toxic metabolites . Threshold effects have also been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions can have significant implications for the compound’s therapeutic efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine the compound’s ability to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the mitochondria and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . For example, phosphorylation of this compound can enhance its binding to mitochondrial proteins, leading to the inhibition of mitochondrial function and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. One common method is the microwave-assisted process, which features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . This methodology is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of microwave-assisted processes and catalyst-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new therapeutic agents, including anxiolytic and hypnotic drugs.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and semiconductor materials.
Biological Research: The compound’s unique chemical properties make it a valuable tool for studying various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have similar structures but with a halogen atom at the 3-position instead of a nitro group.
1,3-Benzodiazine Derivatives: These compounds share similar biological activities and are also studied for their potential as antitumor agents.
Uniqueness
3-Nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and materials with specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOREHMGSRCRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350743 | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-64-6 | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for producing 3-Nitropyrazolo[1,5-a]pyrimidines?
A1: A recent study [] described a novel one-pot synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines. This method utilizes a microwave-assisted process involving the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration at the 3-position. This methodology boasts advantages such as short reaction times, high yields, operational simplicity, broad substrate scope, and pot-economy.
Q2: Has the biological activity of 3-Nitropyrazolo[1,5-a]pyrimidines been investigated?
A2: Yes, research has explored the antiviral potential of 2-Amino-3-nitropyrazolo[1,5-a]pyrimidines against Coxsackievirus B3. This suggests that further investigation into the structure-activity relationship of this compound class could lead to the development of novel antiviral agents.
Q3: Are there alternative synthetic approaches to access similar heterocyclic structures containing nitro groups?
A3: Yes, researchers have reported the synthesis of 5,6-condensed 3-nitropyridines using heterocyclic amines and nitromalonaldehyde as starting materials. This indicates that exploring various condensation reactions with different building blocks could provide access to a diverse range of nitro-containing heterocycles with potential biological activities.
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